molecular formula C18H19N5O3S B2821988 N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide CAS No. 887348-09-6

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide

Cat. No.: B2821988
CAS No.: 887348-09-6
M. Wt: 385.44
InChI Key: MTHVVFUKBUMVSH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a complex organic compound characterized by the presence of methoxyphenyl and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with azides under acidic conditions. The methoxyphenyl groups can be introduced via nucleophilic substitution reactions. The final step involves coupling the tetrazole derivative with the methoxyphenyl amide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)aniline: Shares the methoxyphenyl group but lacks the tetrazole ring.

    (Z)-N-(4-Methoxyphenyl)-1-phenylmethanimine: Similar aromatic structure but different functional groups.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxyphenyl group but has a chloro substituent instead of the tetrazole ring.

Uniqueness

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is unique due to the presence of both methoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antiparasitic and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N6_{6}O2_{2}S
  • IUPAC Name : this compound

This compound features a methoxyphenyl group, a tetrazole moiety, and a thioether linkage, which are significant for its biological activity.

Antiparasitic Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antiparasitic effects. For instance, N-(4-methoxyphenyl)pentanamide , a simplified derivative, was evaluated against Toxocara canis, showing a time- and concentration-dependent reduction in parasite viability. At concentrations of 50 μM, complete immobilization occurred after 48 hours, with death observed by 72 hours . This suggests that the tetrazole and methoxyphenyl components may enhance antiparasitic activity.

Antimicrobial Activity

A series of halogenated derivatives of tetrazole compounds have demonstrated potent antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. These derivatives exhibited growth-inhibitory effects significantly stronger than first-line treatments . The presence of the methoxy group is believed to contribute to this enhanced activity.

Study 1: Evaluation Against Toxocara canis

A study assessed the effectiveness of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results indicated:

  • Concentration : 50 μM
  • Time to Immobilization : 48 hours
  • Time to Death : 72 hours
    The compound showed lower cytotoxicity compared to albendazole, indicating its potential as a safer alternative for treating parasitic infections .

Study 2: Antitubercular Activity Assessment

In another study, various tetrazole derivatives were synthesized and tested for their antitubercular properties. The findings revealed:

  • Most Effective Derivatives : Halogenated tetrazoles (8a and 9a)
  • Activity Comparison : 8-16 times more effective than standard treatments.
    This highlights the potential of methoxy-substituted tetrazoles in developing new antitubercular agents .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It is predicted to permeate the blood-brain barrier effectively, which is critical for central nervous system-targeting therapies .

Summary Table of Biological Activities

Activity TypeCompound NameEffective ConcentrationTime to EffectCytotoxicity
AntiparasiticN-(4-methoxyphenyl)pentanamide50 μMImmobilization at 48hLower than albendazole
AntitubercularHalogenated Tetrazoles (8a and 9a)Not specifiedSignificant inhibitionNot specified

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-4-8-15(25-2)9-5-13)27-18-20-21-22-23(18)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHVVFUKBUMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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